molecular formula C9H12N2O2 B1342943 Ethyl 3-hydrazinylbenzoate CAS No. 90556-87-9

Ethyl 3-hydrazinylbenzoate

Cat. No.: B1342943
CAS No.: 90556-87-9
M. Wt: 180.2 g/mol
InChI Key: HAHYIMGJWDNBDK-UHFFFAOYSA-N
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Description

Ethyl 3-hydrazinylbenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with a hydrazinyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydrazinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydrazinylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct hydrazination of ethyl 3-nitrobenzoate. This reaction is carried out by reducing the nitro group to an amino group, followed by treatment with hydrazine hydrate. The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in an acidic medium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydrazinylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azobenzene derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Azobenzene derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydrazinylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl 3-hydrazinylbenzoate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also undergo redox reactions, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Ethyl 3-hydrazinylbenzoate can be compared with other hydrazinyl-substituted benzoates, such as:

    Ethyl 4-hydrazinylbenzoate: Similar structure but with the hydrazinyl group at the fourth position.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-amino benzoate: Similar structure but with an amino group instead of a hydrazinyl group.

Properties

IUPAC Name

ethyl 3-hydrazinylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-4-3-5-8(6-7)11-10/h3-6,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHYIMGJWDNBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617129
Record name Ethyl 3-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90556-87-9
Record name Ethyl 3-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydrazinylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of m-aminobenzoic acid ethyl ester (200 g, 1.21 mmol) in conc. HCl (200 mL) was added an aqueous solution (250 mL) of NaNO2 (102 g, 1.46 mmol) at 0° C. and the reaction mixture was stirred for 1 h. A solution of SnCl2.2H2O (662 g, 2.92 mmol) in conc. HCl (2 L) was then added at 0° C. The reaction solution was stirred for 2 h at RT. The precipitate was filtered and washed with ethanol and ether to yield ethyl 3-hydrazinobenzoate, which was used for the next reaction without further purification.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
662 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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